molecular formula C22H22N4O4S B13454333 6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13454333
M. Wt: 438.5 g/mol
InChI Key: ROJCSRSPTAAPQP-LZJIMMFFSA-N
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Description

6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxyacetophenone with thiosemicarbazide to form the thiazole ring, followed by cyclization with 2-aminophenol to form the benzoxazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imine groups would produce corresponding amines.

Scientific Research Applications

6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and penicillin.

    Benzoxazine derivatives: Compounds with a benzoxazine ring, used in the synthesis of polymers and resins.

Uniqueness

6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

6-[3-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-(2-methoxyethylimino)-1,3-thiazol-4-yl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C22H22N4O4S/c1-14(15-3-6-17(27)7-4-15)25-26-19(13-31-22(26)23-9-10-29-2)16-5-8-20-18(11-16)24-21(28)12-30-20/h3-8,11,13,27H,9-10,12H2,1-2H3,(H,24,28)/b23-22?,25-14+

InChI Key

ROJCSRSPTAAPQP-LZJIMMFFSA-N

Isomeric SMILES

C/C(=N\N1C(=CSC1=NCCOC)C2=CC3=C(C=C2)OCC(=O)N3)/C4=CC=C(C=C4)O

Canonical SMILES

CC(=NN1C(=CSC1=NCCOC)C2=CC3=C(C=C2)OCC(=O)N3)C4=CC=C(C=C4)O

Origin of Product

United States

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